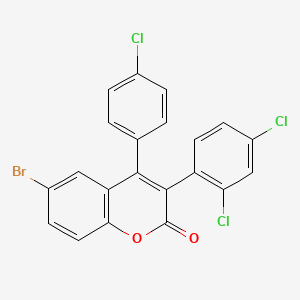
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, also known as BDCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant interest among researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Structural Analysis
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, due to its complex structure, has been the subject of research focused on synthesis and structural analysis. For instance, Manolov et al. (2012) explored the crystal structure of a related compound, highlighting the significance of p-p stacking in the formation of linear chains in crystallography. This kind of research underpins the understanding of molecular interactions and stability, essential for the development of novel materials and drugs (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Potential Applications
The compound's reactivity has been a subject of interest, leading to insights into its potential applications in synthetic chemistry. Shchepin et al. (2006) investigated reactions involving zinc enolates and 3-aroyl-6-bromochromen-2-ones, unveiling pathways to synthesize derivatives with specific stereoisomers. These findings are pivotal for designing compounds with desired biological activities, such as potential anticancer agents or materials with unique electronic properties (Shchepin, Korzun, Vakhrin, Silaichev, Ezhikova, & Kodess, 2006).
Microwave-Assisted Synthesis
In a study by Dao et al. (2018), microwave-assisted cyclization techniques were applied to synthesize analogues of the chromen-2-one structure, showcasing a method to efficiently produce compounds under mildly basic conditions. This method's significance lies in its ability to streamline the synthesis process, potentially lowering production costs and environmental impact in pharmaceutical and material science applications (Dao, Ho, Lim, & Cho, 2018).
Catalysis and Reaction Optimization
Further, research on catalysis and reaction conditions has been conducted to optimize the synthesis of related chromen-2-one derivatives. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]coumarins, which are structurally related to this compound. This research contributes to the broader understanding of catalytic processes in organic synthesis, potentially leading to more sustainable and efficient production methods for complex organic compounds (Salari, Mosslemin, & Hassanabadi, 2016).
properties
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPWSBFFNZRHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10BrCl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)
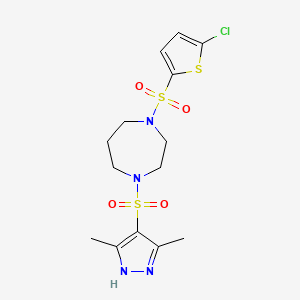

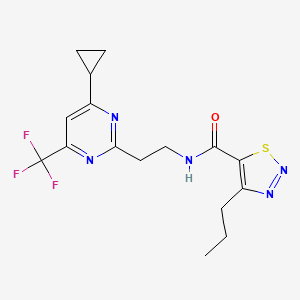
![Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2732439.png)
![N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2732441.png)
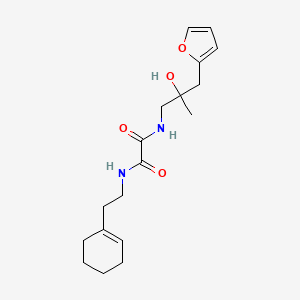
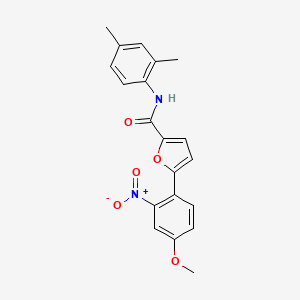


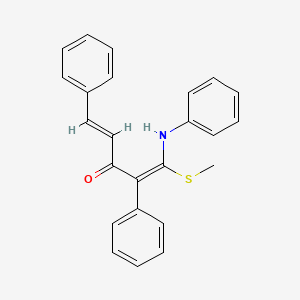
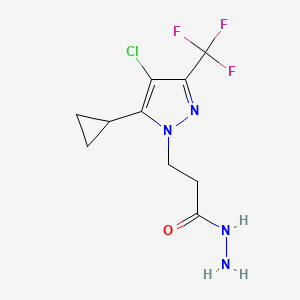
![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)